tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[331]nonane-3-carboxylate is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the amino and carbamate groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbamate group can produce primary amines .
Scientific Research Applications
Rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of bicyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Rel-tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Rel-tert-butyl (1S,5S,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness
Rel-tert-butyl (1R,5S,7s,9r)-9-amino-7-(((benzyloxy)carbonyl)amino)-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H31N3O4 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-9-amino-7-(phenylmethoxycarbonylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-11-15-9-17(10-16(12-24)18(15)22)23-19(25)27-13-14-7-5-4-6-8-14/h4-8,15-18H,9-13,22H2,1-3H3,(H,23,25)/t15-,16+,17?,18? |
InChI Key |
SGHUIAHMXYQPIE-OQSMONGASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)C2N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.